The Advent of a Cornerstone Reagent: A Technical Guide to Dimethylsulfoxonium Methylide
The Advent of a Cornerstone Reagent: A Technical Guide to Dimethylsulfoxonium Methylide
An in-depth exploration of the discovery, synthesis, and application of dimethylsulfoxonium methylide, a pivotal reagent in modern organic synthesis, tailored for researchers, scientists, and professionals in drug development.
Introduction
In the landscape of synthetic organic chemistry, the development of new reagents often unlocks novel pathways for the construction of complex molecular architectures. The discovery of dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, marked a significant milestone, providing a versatile and efficient method for the formation of epoxides, cyclopropanes, and aziridines. This technical guide delves into the seminal work that introduced this ylide to the chemical community, its synthesis, and its broad utility, supported by detailed experimental protocols and quantitative data.
The Discovery: A Serendipitous Turn
The journey of dimethylsulfoxonium methylide from a chemical curiosity to an indispensable synthetic tool began in the early 1960s. In their seminal 1965 paper published in the Journal of the American Chemical Society, E. J. Corey and Michael Chaykovsky detailed the formation and application of this novel sulfur ylide.[1][2][3] Their work expanded upon the burgeoning field of ylide chemistry, demonstrating that sulfur ylides could serve as effective methylene-transfer agents to a variety of electrophilic double bonds.[4][5]
Corey and Chaykovsky's research revealed that the reaction of dimethylsulfoxonium methylide with non-conjugated aldehydes and ketones led to the efficient formation of oxiranes (epoxides).[1][6] This discovery provided a powerful alternative to the existing methods of epoxidation. Furthermore, they observed a distinct reactivity pattern with α,β-unsaturated carbonyl compounds, which preferentially yielded cyclopropyl (B3062369) ketones, showcasing the reagent's unique selectivity.[4][7] This dual reactivity, dictated by the nature of the carbonyl substrate, established dimethylsulfoxonium methylide as a reagent of significant synthetic potential.
Synthesis and Properties
Dimethylsulfoxonium methylide is typically generated in situ from its stable precursor, trimethylsulfoxonium (B8643921) iodide.[8][9] The physical and chemical properties of this precursor are well-characterized.
Table 1: Physical and Spectroscopic Properties of Trimethylsulfoxonium Iodide
| Property | Value |
| Appearance | White to pale yellow crystalline powder[10] |
| Molecular Formula | C₃H₉IOS[10] |
| Molecular Weight | 220.07 g/mol [10] |
| Melting Point | 208-212 °C[11] |
| Solubility | Soluble in water and dimethyl sulfoxide[8] |
| ¹H NMR (DMSO-d₆) | δ 3.8 (s, 9H) |
| ¹³C NMR (DMSO-d₆) | δ 40.0 |
| IR (KBr, cm⁻¹) | 3050, 2950, 1420, 1240, 1050, 770 |
Note: Spectroscopic data is for the precursor, trimethylsulfoxonium iodide. The ylide itself is highly reactive and typically used immediately after its formation.
The generation of the active ylide involves the deprotonation of the trimethylsulfoxonium salt with a strong base, such as sodium hydride or potassium tert-butoxide, in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[7][9]
Experimental Protocols
Preparation of Trimethylsulfoxonium Iodide
This protocol describes the synthesis of the stable precursor salt from dimethyl sulfoxide (DMSO) and iodomethane.[8][10][12]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Iodomethane (Methyl Iodide)
-
Acetone (B3395972) (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine dimethyl sulfoxide and a molar excess (typically 1.5-2.5 equivalents) of iodomethane.[12]
-
Heat the mixture to reflux (approximately 70-80 °C) for 24-48 hours.[8] A precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetone to remove unreacted starting materials and impurities.[10]
-
Dry the resulting white to pale yellow crystalline solid under vacuum to yield trimethylsulfoxonium iodide.
In Situ Generation and Reaction of Dimethylsulfoxonium Methylide with a Ketone (Corey-Chaykovsky Epoxidation)
This protocol details the formation of the ylide and its subsequent reaction with a model ketone, cyclohexanone (B45756), to form the corresponding epoxide.[6][13]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Cyclohexanone
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMSO or THF to the flask.
-
Slowly add trimethylsulfoxonium iodide (1.0 equivalent) to the stirred suspension at room temperature. Hydrogen gas will evolve.
-
Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen ceases, to form a solution of dimethylsulfoxonium methylide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel.
Reaction Scope and Quantitative Data
The Corey-Chaykovsky reaction is applicable to a wide range of aldehydes and ketones, generally providing good to excellent yields of the corresponding epoxides.
Table 2: Representative Yields for the Corey-Chaykovsky Epoxidation
| Substrate | Product | Yield (%) |
| Cyclohexanone | 1-Oxaspiro[2.5]octane | 85-95% |
| Benzophenone | 2,2-Diphenyloxirane | 90-97%[14] |
| Acetophenone | 2-Methyl-2-phenyloxirane | 85% |
| Benzaldehyde | Styrene oxide | 75-85% |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxirane | 80% |
| Propiophenone | 2-Ethyl-2-phenyloxirane | 82% |
| Isobutyrophenone | 2-Isopropyl-2-phenyloxirane | 70% |
Yields are approximate and can vary based on specific reaction conditions.
Reaction Mechanisms and Logical Workflows
The synthetic utility of dimethylsulfoxonium methylide is elegantly captured in its reaction pathways. The following diagrams, generated using Graphviz, illustrate the key transformations.
Synthesis of Dimethylsulfoxonium Methylide
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scilit.com [scilit.com]
- 3. | PDF or Rental [articles.researchsolutions.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Trimethylsulfoxonium iodide | 1774-47-6 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 12. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
